trans-Chrysanthemal
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Overview
Description
(R,R)-chrysanthemal is an aldehyde resulting from the formal oxidation of the hydroxy group of (R,R)-chrysanthemol. It is an aliphatic aldehyde, a member of cyclopropanes, an olefinic compound and a monoterpenoid. It derives from a (R,R)-chrysanthemol.
Scientific Research Applications
Biosynthesis in Natural Insecticides
A study by Xu et al. (2017) explored the biosynthesis of trans-chrysanthemic acid in the pyrethrum plant, which is used in natural pyrethrin insecticides. They identified oxidoreductases involved in converting trans-chrysanthemol to trans-chrysanthemal and then to trans-chrysanthemic acid. Their findings demonstrate the potential of metabolic engineering to produce components of natural insecticides in different hosts (Xu et al., 2017).
Synthesis Techniques
Krief et al. (2002) presented a method for the enantioselective synthesis of methyl trans-chrysanthemate, which is a key step in the production of insecticides. Their approach utilized isopropylidenediphenylsulfurane and methyl (E)-3-(3,3-dimethyloxiran-2-yl)prop-2-encoate, showcasing an expeditious synthesis technique (Krief et al., 2002).
Trans-chrysanthemic Acid Production in Tomato Fruit
In 2018, Xu et al. successfully engineered tomato fruits to produce trans-chrysanthemic acid by expressing specific genes from the pyrethrum plant. This study highlighted the possibility of using tomato fruits as an alternative platform for the biosynthesis of this compound, which could have significant implications for the production of natural insecticides (Xu et al., 2018).
Chiral Separation Techniques
Yamamoto et al. (2006) investigated the separation of chrysanthemate isomers, particularly the (1R)-trans form, using high-performance liquid chromatography with chiral stationary phases. This research is crucial for the purification and analysis of these compounds in various applications (Yamamoto et al., 2006).
Chrysanthemum Biotechnology
Teixeira da Silva et al. (2013) discussed the use of transgenic strategies in chrysanthemum breeding, including the introduction of genes to produce novel flower colors and forms, and resistance to various biotic stresses. This research indicates the potential of genetic modification in ornamental horticulture, including aspects related to this compound (Teixeira da Silva et al., 2013).
Properties
Molecular Formula |
C10H16O |
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Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-7(2)5-8-9(6-11)10(8,3)4/h5-6,8-9H,1-4H3/t8-,9-/m1/s1 |
InChI Key |
NQLKPDBZZUIQGM-RKDXNWHRSA-N |
Isomeric SMILES |
CC(=C[C@@H]1[C@H](C1(C)C)C=O)C |
SMILES |
CC(=CC1C(C1(C)C)C=O)C |
Canonical SMILES |
CC(=CC1C(C1(C)C)C=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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